5-Cyano-2-iodo-6-azaindole is a heterocyclic compound that belongs to the azaindole family, characterized by its biological activity and significance in medicinal chemistry. The compound features a pyridine ring fused with a pyrrole ring, with a cyano group at the 5-position and an iodo group at the 2-position. This unique arrangement contributes to its potential applications in drug discovery, particularly as a kinase inhibitor.
5-Cyano-2-iodo-6-azaindole is classified as an azaindole derivative, which are known for their diverse biological activities. The compound can be sourced from various chemical suppliers and is often used in research settings due to its interesting structural properties and reactivity.
The synthesis of 5-Cyano-2-iodo-6-azaindole can be achieved through several synthetic routes:
The typical reaction conditions involve:
Key data points include:
5-Cyano-2-iodo-6-azaindole can undergo various chemical reactions:
Reagents commonly used include:
The mechanism of action for 5-Cyano-2-iodo-6-azaindole primarily involves its interaction with specific biological targets, particularly in enzyme inhibition. The cyano group can engage in hydrogen bonding while the iodo group may participate in halogen bonding, influencing the binding affinity of the compound to its target sites .
Key physical properties include:
Chemical properties encompass:
The presence of both cyano and iodo substituents imparts distinct electronic characteristics that enhance its reactivity compared to similar compounds lacking these groups .
5-Cyano-2-iodo-6-azaindole finds several applications in scientific research:
Azaindoles represent a class of nitrogen-rich heterocyclic compounds that have emerged as privileged scaffolds in modern drug discovery. These structures are bioisosteres of indoles, wherein a carbon atom in the benzene ring is replaced by a nitrogen atom, generating four positional isomers (4-, 5-, 6-, and 7-azaindoles). This substitution profoundly alters their physicochemical and pharmacological profiles compared to indole, enhancing their utility in drug design [1] [3]. The strategic incorporation of nitrogen improves aqueous solubility, reduces lipophilicity, and fine-tunes electronic properties, which collectively influence absorption, distribution, metabolism, and excretion (ADME) characteristics [3] [9].
Table 1: Key Properties of Azaindole Isomers Relevant to Medicinal Chemistry
Isomer | log Pa | Solubility (log S)a | Hydrogen Bonding Capacity | Dominant Therapeutic Applications |
---|---|---|---|---|
4-Azaindole | 1.32 | -1.98 | Acceptor-rich | Tuberculosis inhibitors (DprE1), M1 mAChR agonists |
5-Azaindole | 1.28 | -1.85 | Balanced donor/acceptor | Kinase inhibitors, antiviral agents |
6-Azaindole | 1.15 | -1.72 | Donor-dominant | Glucocorticoid receptor agonists, DYRK1A inhibitors, HIV entry inhibitors |
7-Azaindole | 1.08 | -1.65 | Strong bidentate donor/acceptor | Kinase inhibitors (BRAF, CSF1R, JAK3), anticancer agents |
aRepresentative calculated values illustrating trends across isomers [1] [3] [5].
The biological relevance of each azaindole isomer stems from distinct molecular recognition properties conferred by nitrogen positioning. The 7-azaindole isomer has dominated kinase inhibitor development due to its exceptional ability to form bidentate hydrogen bonds with kinase hinge regions. Specifically, its pyrrole NH acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor, mimicking adenine–ATP interactions [6] [9]. This binding mode is exemplified by FDA-approved drugs like vemurafenib (BRAF inhibitor) and pexidartinib (CSF1R inhibitor) [6] [9].
In contrast, 6-azaindole exhibits superior glucocorticoid receptor (GR) agonist activity compared to other isomers. Its hydrogen-bonding profile favors interactions with GR’s ligand-binding domain, reducing bone loss side effects associated with traditional steroidal agonists [3] [4]. Similarly, 6-azaindole derivatives like temsavir (fostemsavir prodrug) inhibit HIV entry by binding gp120, leveraging the isomer’s optimal polarity for viral envelope penetration [3] [4].
Table 2: Target-Specific Binding Modes of Azaindole Isomers
Isomer | Exemplary Target | Binding Interactions | Biological Outcome |
---|---|---|---|
6-Azaindole | Glucocorticoid Receptor | H-bond donation via pyrrole NH; hydrophobic contacts | Anti-inflammatory activity with reduced osteotoxicity [4] |
6-Azaindole | HIV gp120 | Polar interactions with Asp368; halogen bonding via iodinated derivatives | Blockade of viral attachment [3] |
7-Azaindole | Kinase hinge region (e.g., BRAF) | Bidentate H-bond: donor (N1-H) to backbone C=O; acceptor (N7) to backbone N-H | ATP-competitive inhibition [6] [9] |
4-Azaindole | DprE1 (Mycobacterium tuberculosis) | π-Stacking with FAD; H-bond with Lys418 | Disruption of cell wall synthesis [4] |
The 4-azaindole isomer demonstrates unique efficacy against Mycobacterium tuberculosis by inhibiting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). Its electronic configuration facilitates π-stacking with the enzyme’s flavin adenine dinucleotide (FAD) cofactor, while substituents at the 3-position enhance hydrophobic pocket binding [4]. The 5-azaindole isomer, though less explored, shows promise in antiviral applications due to its balanced log P and metabolic stability [1] [3].
Halogen and cyano substituents are critical molecular editors that fine-tune azaindole bioactivity. Iodine, particularly at the 2-position, serves dual roles: it acts as a pharmacophore via halogen bonding and as a synthetic handle for cross-coupling reactions. In 6-azaindoles, 2-iodo derivatives exhibit enhanced binding to the glucocorticoid receptor by forming halogen bonds with carbonyl oxygens in the ligand-binding domain (e.g., with Cys736), increasing potency 10-fold over non-halogenated analogs [5] [7].
The cyano group (–C≡N) is a versatile bioisostere that influences electronic, steric, and metabolic properties. At the 5-position of 6-azaindole, it withdraws electrons, reducing the pyrrole ring’s electron density and enhancing metabolic stability against oxidative degradation [5] [10]. Additionally, cyano participates in dipole-dipole interactions with serine or threonine residues in target proteins, as observed in DYRK1A inhibitors where it improves kinase selectivity by 50-fold compared to methyl substituents [4] [7].
Table 3: Electronic and Steric Effects of Key Substituents in 6-Azaindoles
Substituent | Position | σma | Steric (Es)b | Key Biological Interactions | Impact on Potency |
---|---|---|---|---|---|
Iodo | 2 | 0.35 | -0.16 | Halogen bonding (e.g., carbonyl dipoles), hydrophobic filling | Up to 10-fold increase in GR binding affinity [5] |
Cyano | 5 | 0.56 | -0.32 | Dipole-dipole with Ser/Thr, H-bond with His side chains | Enhanced kinase selectivity (DYRK1A) [4] [7] |
Bromo | 5 | 0.39 | -0.13 | Hydrophobic contacts, π-stacking | Moderate improvement in cellular permeability [3] |
Chloro | 3 | 0.37 | -0.24 | Steric occlusion, weak H-bond acceptance | Context-dependent effects on target engagement [8] |
aHammett constant (meta) measuring electron-withdrawing strength; bTaft steric parameter [7] [8].
In the context of 5-cyano-2-iodo-6-azaindole, these substituents create synergistic effects:
Halogen bonding potency follows the order I > Br > Cl, with iodine’s polarizability enabling stronger interactions (2–5 kcal/mol). This is exploited in kinase inhibitors where 2-iodo-6-azaindoles form halogen bonds with gatekeeper residues like Thr183 in CDK2, displacing water molecules to enhance binding entropy [7] [9]. The cyano group’s compact linear geometry allows deep penetration into hydrophobic subpockets without steric penalty, making it indispensable for targeting shallow binding sites inaccessible to bulkier groups [4] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: